ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the esterification process.
Indole Derivative Formation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted esters or amides.
Scientific Research Applications
Ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Indole derivatives, thiazole derivatives, and ester-containing compounds.
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[3-(1-methylindol-3-yl)propanoylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H21N3O3S/c1-4-25-18(24)17-12(2)20-19(26-17)21-16(23)10-9-13-11-22(3)15-8-6-5-7-14(13)15/h5-8,11H,4,9-10H2,1-3H3,(H,20,21,23) |
InChI Key |
VDRLGHZINQDWKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCC2=CN(C3=CC=CC=C32)C)C |
Origin of Product |
United States |
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